2-oxo-2-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylamino)ethyl (2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetate
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Overview
Description
[(4,5,6,7-TETRAHYDRO-1,3-BENZOTHIAZOL-2-YL)CARBAMOYL]METHYL 2-(2,3-DIOXOINDOL-1-YL)ACETATE is a complex organic compound that features a benzothiazole moiety and an indole derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4,5,6,7-TETRAHYDRO-1,3-BENZOTHIAZOL-2-YL)CARBAMOYL]METHYL 2-(2,3-DIOXOINDOL-1-YL)ACETATE typically involves the reaction of 4,5,6,7-tetrahydro-1,3-benzothiazole with an appropriate carbamoyl chloride, followed by coupling with a 2-(2,3-dioxoindol-1-yl)acetate derivative. The reaction conditions often require the use of a base such as triethylamine and a solvent like dichloromethane .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
[(4,5,6,7-TETRAHYDRO-1,3-BENZOTHIAZOL-2-YL)CARBAMOYL]METHYL 2-(2,3-DIOXOINDOL-1-YL)ACETATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzothiazole or indole moieties.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Bases: Triethylamine, sodium hydroxide.
Solvents: Dichloromethane, ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
Chemistry
In chemistry, [(4,5,6,7-TETRAHYDRO-1,3-BENZOTHIAZOL-2-YL)CARBAMOYL]METHYL 2-(2,3-DIOXOINDOL-1-YL)ACETATE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .
Biology
In biological research, this compound has been studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for drug development and biochemical studies .
Medicine
In medicine, [(4,5,6,7-TETRAHYDRO-1,3-BENZOTHIAZOL-2-YL)CARBAMOYL]METHYL 2-(2,3-DIOXOINDOL-1-YL)ACETATE has shown promise in the development of new therapeutic agents. Its potential anticancer and antimicrobial properties are of particular interest .
Industry
In industry, this compound is used in the development of new materials with specific properties, such as corrosion inhibitors and dyes. Its versatility makes it valuable in various industrial applications .
Mechanism of Action
The mechanism of action of [(4,5,6,7-TETRAHYDRO-1,3-BENZOTHIAZOL-2-YL)CARBAMOYL]METHYL 2-(2,3-DIOXOINDOL-1-YL)ACETATE involves its interaction with molecular targets such as enzymes and receptors. The benzothiazole moiety can bind to specific sites on enzymes, inhibiting their activity. The indole derivative can interact with cellular pathways, affecting various biological processes.
Comparison with Similar Compounds
Similar Compounds
N-(4,5,6,7-TETRAHYDRO-1,3-BENZOTHIAZOL-2-YL)ACETAMIDE: This compound shares the benzothiazole moiety but lacks the indole derivative.
Methyl 2-((5-(1,3-dioxo-4,5,6,7-tetrahydro-1H-isoindol-2(3H)-yl)-6-fluorobenzothiazol-2-yl)thio)acetate: This compound has a similar structure but includes a fluorine atom and a thioether linkage.
Uniqueness
[(4,5,6,7-TETRAHYDRO-1,3-BENZOTHIAZOL-2-YL)CARBAMOYL]METHYL 2-(2,3-DIOXOINDOL-1-YL)ACETATE is unique due to its combination of a benzothiazole moiety and an indole derivative
Properties
Molecular Formula |
C19H17N3O5S |
---|---|
Molecular Weight |
399.4 g/mol |
IUPAC Name |
[2-oxo-2-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylamino)ethyl] 2-(2,3-dioxoindol-1-yl)acetate |
InChI |
InChI=1S/C19H17N3O5S/c23-15(21-19-20-12-6-2-4-8-14(12)28-19)10-27-16(24)9-22-13-7-3-1-5-11(13)17(25)18(22)26/h1,3,5,7H,2,4,6,8-10H2,(H,20,21,23) |
InChI Key |
NJOBGVMBPLRIGQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)N=C(S2)NC(=O)COC(=O)CN3C4=CC=CC=C4C(=O)C3=O |
Origin of Product |
United States |
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